Cas no 6810-26-0 (N-Hydroxy-4-aminobiphenyl)

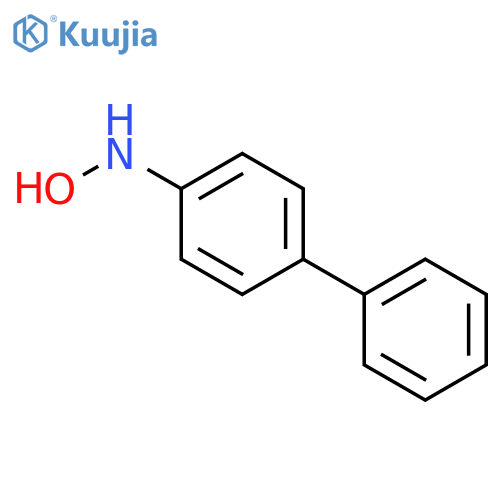

N-Hydroxy-4-aminobiphenyl structure

商品名:N-Hydroxy-4-aminobiphenyl

N-Hydroxy-4-aminobiphenyl 化学的及び物理的性質

名前と識別子

-

- [1,1'-Biphenyl]-4-amine,N-hydroxy-

- N-Hydroxy-4-aminobiphenyl

- N-(4-phenylphenyl)hydroxylamine

- 4-Biphenylhydroxylamine

- 4-Hydroxyaminobiphenyl

- 4-Hydroxylaminobiphenyl

- 4-NHOH-biphenyl

- 4-phenyl-N-hydroxybenzamine

- Hydroxylamine,N-4-biphenylyl

- N-4-Biphenylylhydroxylamine

- n-hydroxy-4-biphenylamine

- N-Biphenyl-4-yl-hydroxylamine

- KJC7V247MG

- DTXSID00218300

- FT-0669301

- AM20041003

- N-Hydroxy[1,1'-biphenyl]-4-amine

- N-1,1'-biphenyl-4-ylhydroxylamine

- SCHEMBL4948154

- N-hydroxy-[1,1'-biphenyl]-4-amine

- N-(biphenyl-4-yl)hydroxylamine

- (1,1'-Biphenyl)-4-amine, N-hydroxy-

- [1,1'-Biphenyl]-4-amine, N-hydroxy-

- BRN 2639597

- 6810-26-0

- 4-AMINO-4-HYDROXYBIPHENYL

- MYVLYOJYVMLSFA-UHFFFAOYSA-N

- N-(4-phenyl-phenyl)-hydroxylamine

- Hydroxy-4-aminobiphenyl, N-

- UNII-KJC7V247MG

- Hydroxylamine, N-4-biphenylyl-

- NS00115971

- CCRIS 2823

- Q27101983

- CHEBI:16580

- 4-(hydroxyamino)-1,1'-biphenyl

- AKOS006273145

- C03622

- DTXCID80140791

- DB-298759

- N-hydroxy-(1,1'-biphenyl)-4-amine

-

- インチ: InChI=1S/C12H11NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-14H

- InChIKey: MYVLYOJYVMLSFA-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=CC=C(C=C2)NO

計算された属性

- せいみつぶんしりょう: 185.08400

- どういたいしつりょう: 185.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 密度みつど: 1.0936 (rough estimate)

- ふってん: 319.45°C (rough estimate)

- 屈折率: 1.5300 (estimate)

- あんていせい: Moisture and Temperature Sensitive

- PSA: 32.26000

- LogP: 3.22770

N-Hydroxy-4-aminobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H767500-25mg |

N-Hydroxy-4-aminobiphenyl |

6810-26-0 | 25mg |

$ 799.00 | 2023-09-07 | ||

| A2B Chem LLC | AC79943-2mg |

[1,1'-Biphenyl]-4-amine,N-hydroxy- |

6810-26-0 | 2mg |

$600.00 | 2024-04-19 | ||

| TRC | H767500-2mg |

N-Hydroxy-4-aminobiphenyl |

6810-26-0 | 2mg |

$123.00 | 2023-05-18 | ||

| TRC | H767500-10mg |

N-Hydroxy-4-aminobiphenyl |

6810-26-0 | 10mg |

$ 328.00 | 2023-09-07 | ||

| A2B Chem LLC | AC79943-25mg |

[1,1'-Biphenyl]-4-amine,N-hydroxy- |

6810-26-0 | 25mg |

$1892.00 | 2024-04-19 | ||

| TRC | H767500-5mg |

N-Hydroxy-4-aminobiphenyl |

6810-26-0 | 5mg |

$ 173.00 | 2023-09-07 | ||

| TRC | H767500-50mg |

N-Hydroxy-4-aminobiphenyl |

6810-26-0 | 50mg |

$1367.00 | 2023-05-18 | ||

| A2B Chem LLC | AC79943-10mg |

[1,1'-Biphenyl]-4-amine,N-hydroxy- |

6810-26-0 | 10mg |

$1246.00 | 2024-04-19 | ||

| A2B Chem LLC | AC79943-5mg |

[1,1'-Biphenyl]-4-amine,N-hydroxy- |

6810-26-0 | 5mg |

$855.00 | 2024-04-19 | ||

| A2B Chem LLC | AC79943-50mg |

[1,1'-Biphenyl]-4-amine,N-hydroxy- |

6810-26-0 | 50mg |

$2999.00 | 2024-04-19 |

N-Hydroxy-4-aminobiphenyl 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

6810-26-0 (N-Hydroxy-4-aminobiphenyl) 関連製品

- 1204-79-1(4'-Aminobiphenyl-4-ol)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量